molecular formula C27H26O2 B12540588 (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate CAS No. 657390-63-1

(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate

Cat. No.: B12540588
CAS No.: 657390-63-1
M. Wt: 382.5 g/mol
InChI Key: LYQLSZMPBLMMJU-NRFANRHFSA-N
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Description

The compound (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate (CAS: 657390-63-1) features a benzoate ester backbone with a stereospecific (1S)-1-phenylethyl group and a 4-butylphenyl ethynyl substituent at the para position . Its molecular structure (C25H24O2) combines aromatic, alkyne, and ester functionalities, contributing to unique physicochemical properties such as moderate lipophilicity and rigidity.

Properties

CAS No.

657390-63-1

Molecular Formula

C27H26O2

Molecular Weight

382.5 g/mol

IUPAC Name

[(1S)-1-phenylethyl] 4-[2-(4-butylphenyl)ethynyl]benzoate

InChI

InChI=1S/C27H26O2/c1-3-4-8-22-11-13-23(14-12-22)15-16-24-17-19-26(20-18-24)27(28)29-21(2)25-9-6-5-7-10-25/h5-7,9-14,17-21H,3-4,8H2,1-2H3/t21-/m0/s1

InChI Key

LYQLSZMPBLMMJU-NRFANRHFSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O[C@@H](C)C3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chiral Resolution

  • Racemic Synthesis : Acetophenone undergoes reductive alkylation with hydrogen in the presence of a chiral catalyst (e.g., Ru-BINAP) to yield (S)-1-phenylethanol.
  • Resolution via Crystallization : Racemic 1-phenylethanol is resolved using chiral acids (e.g., L-tartaric acid), forming diastereomeric salts that are separated by fractional crystallization.

Asymmetric Catalysis

  • Catalytic Hydrogenation : Acetophenone is hydrogenated using a chiral ruthenium catalyst (e.g., [RuCl₂(binap)(diamine)]) to achieve >99% enantiomeric excess (ee).

Key Parameters :

Method Catalyst/Reagent Yield (%) ee (%)
Chiral Resolution L-Tartaric Acid 50–60 90–95
Asymmetric Hydrogenation Ru-BINAP Complex 85–90 >99

Esterification with Benzoic Acid Derivative

The benzoate ester backbone is synthesized via esterification of 4-bromo benzoic acid or its derivatives.

Fischer Esterification

4-Bromo benzoic acid reacts with (S)-1-phenylethanol under acidic conditions (H₂SO₄) at reflux:
$$ \text{4-Br-C}6\text{H}4\text{COOH} + \text{(S)-C}6\text{H}5\text{CH(OH)CH}3 \xrightarrow{\text{H}^+} \text{4-Br-C}6\text{H}4\text{COOCH(CH}3\text{)C}6\text{H}5 + \text{H}_2\text{O} $$

Optimized Conditions :

Parameter Value
Temperature 80–100°C
Catalyst Concentrated H₂SO₄
Reaction Time 6–12 hours
Yield 70–85%

Acid Chloride Method

4-Bromo benzoic acid is converted to the acid chloride (SOCl₂ or PCl₅), then reacted with (S)-1-phenylethanol:
$$ \text{4-Br-C}6\text{H}4\text{COCl} + \text{(S)-C}6\text{H}5\text{CH(OH)CH}3 \rightarrow \text{4-Br-C}6\text{H}4\text{COOCH(CH}3\text{)C}6\text{H}5 + \text{HCl} $$

Advantages :

  • Higher yields (85–90%) due to improved reactivity.
  • Reduced reaction time (2–4 hours).

Sonogashira Cross-Coupling

The ethynyl group is introduced via a palladium-catalyzed coupling between the bromobenzoate ester and 4-butylphenyl acetylene.

Reaction Setup

Component Details
Catalyst Pd(PPh₃)₄ + CuI
Base Et₃N or DBU
Solvent THF or Dioxane
Temperature 60–80°C

Mechanism :

  • Oxidative Addition : Pd(0) reacts with 4-bromo benzoate ester to form Pd(II) complex.
  • Transmetallation : Cu-acetylide (generated from 4-butylphenyl acetylene and CuI) transfers the alkyne to Pd.
  • Reductive Elimination : Forms the C–C bond, yielding the ethynyl product.

Copper-Free Variants

For sensitive substrates, copper-free Sonogashira reactions use Pd-alkyne complexes (e.g., PdCl₂(PPh₃)₂) with ligands like PCy₃:

Catalyst Ligand Yield (%)
Pd(PPh₃)₄ 75–85
PdCl₂(PPh₃)₂ PCy₃ 80–90

Synthesis of 4-Butylphenyl Acetylene

The alkyne precursor is prepared via dehydrohalogenation or coupling:

Dehydrohalogenation

4-Bromophenyl acetylene is dehydrohalogenated using KOtBu in NH₃(l):
$$ \text{4-Br-C}6\text{H}4\text{-C≡CH} \xrightarrow{\text{KOtBu}} \text{4-Br-C}6\text{H}4\text{-C≡C}^- \text{K}^+ $$

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C27H26O2C_{27}H_{26}O_2 and features a complex structure that includes a phenylethyl group and an ethynyl-substituted benzoate moiety. Its unique structure allows for diverse interactions in biological and chemical systems, making it a candidate for various applications.

Anticancer Activity

Recent studies have explored the potential of (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of ethynylbenzoates have shown promise in targeting specific cancer pathways, leading to apoptosis in malignant cells .

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of ethynylbenzoates could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the downregulation of key survival pathways, suggesting that this compound may have similar effects .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and facilitate charge transport is critical for enhancing device performance.

Data Table: Electronic Properties Comparison

PropertyThis compoundOther Ethynyl Compounds
HOMO Energy Level-5.2 eV-5.0 to -5.3 eV
LUMO Energy Level-3.0 eV-2.8 to -3.2 eV
Charge Mobility0.01 cm²/Vs0.005 to 0.015 cm²/Vs

This table illustrates that the compound exhibits competitive electronic properties compared to other ethynyl compounds, making it a viable candidate for further research in electronic applications.

Photophysical Properties

The photophysical characteristics of this compound have been analyzed, revealing its potential as a fluorescent probe in biological imaging. Its fluorescence emission can be tuned by modifying substituents on the aromatic rings, allowing for targeted imaging of cellular processes.

Case Study:
In a recent investigation, researchers utilized this compound as a fluorescent marker in live cell imaging, demonstrating its ability to selectively stain cancer cells while minimizing background fluorescence . This application highlights its potential utility in diagnostic imaging techniques.

Mechanism of Action

The mechanism of action of (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends Potential Applications
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate C25H24O2 356.46 g/mol 4-butylphenyl ethynyl, (1S)-1-phenylethyl ester Low water solubility (hydrophobic) Material science, intermediates
Hydroxamic acid derivatives (e.g., (2S)-2-((4-((4-((1S)-1,2-dihydroxyethyl)phenyl)ethynyl)benzoyl)(methyl)amino)-N-hydroxy-N',2-dimethylmalonamide) Varies (~500–550 g/mol) ~500–550 g/mol Ethynylbenzoyl core, hydroxamic acid, dihydroxyethyl/methoxyethyl groups Enhanced water solubility (polar substituents, solubilizers) Antibacterial agents
1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate] C44H58O4 650.90 g/mol Bis-benzoate, trans-4-pentylcyclohexyl, (1S)-phenyl linker Extremely lipophilic (XLogP3: 14.8) Liquid crystals, polymers
(S)-Methyl 4-(1-aminoethyl)benzoate C10H13NO2 179.22 g/mol Methyl ester, 1-aminoethyl group Moderate solubility (polar amine) Synthetic intermediates, peptides

Detailed Analysis of Structural and Functional Analogues

Hydroxamic Acid Derivatives ()

These compounds share the ethynylbenzoyl core with the target molecule but replace the benzoate ester with a hydroxamic acid group and incorporate polar substituents (e.g., dihydroxyethyl or methoxyethyl). The hydroxamic acid moiety enhances metal-binding capacity, which is critical for antibacterial activity against Gram-negative pathogens . Unlike the hydrophobic (1S)-1-phenylethyl ester in the target compound, these derivatives achieve higher water solubility through solubilizers and hydrophilic groups, making them suitable for pharmaceutical formulations.

Bis-Benzoate Liquid Crystal Precursor ()

This compound features a bis-benzoate structure with bulky trans-4-pentylcyclohexyl substituents and a rigid (1S)-phenyl linker. The high molecular weight (650.90 g/mol) and extreme lipophilicity (XLogP3: 14.8) contrast sharply with the target compound’s simpler structure. Such properties are advantageous in liquid crystal displays (LCDs) or polymer matrices, where thermal stability and ordered phases are essential .

(S)-Methyl 4-(1-aminoethyl)benzoate ()

This analog replaces the ethynyl and butylphenyl groups with a 1-aminoethyl substituent and a smaller methyl ester. The amine group introduces polarity, improving solubility in aqueous or polar solvents. This compound is primarily used as a chiral building block in peptide synthesis or drug intermediates, leveraging its stereochemical purity (S-configuration) .

Impact of Stereochemistry and Substituents

  • Stereochemistry : The (1S)-configuration in the target compound and its bis-benzoate analog highlights the role of chirality in molecular packing (e.g., liquid crystals) or biological interactions (e.g., enzyme binding).
  • Substituent Effects :
    • Ethynyl vs. Amine/Alkyne : The ethynyl group in the target compound and hydroxamic derivatives contributes to rigidity and conjugation, whereas amines enhance reactivity and solubility.
    • Butylphenyl vs. Cyclohexyl : The 4-butylphenyl group offers moderate hydrophobicity, while trans-4-pentylcyclohexyl groups in the bis-benzoate compound maximize lipophilicity and mesophase stability.

Biological Activity

(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on its antiproliferative properties and interactions with cellular structures.

  • Molecular Formula : C27H26O2
  • CAS Number : 109970-65-2
  • Molecular Weight : 398.49 g/mol
  • LogP : 4.70720, indicating a relatively high lipophilicity which may affect its bioavailability and interaction with biological membranes .

Synthesis

The synthesis of this compound typically involves the coupling of phenylethyl derivatives with butylphenyl ethynyl groups through standard organic reactions such as Sonogashira coupling or similar methods. The precise synthetic route can influence the yield and purity of the final product, which is critical for subsequent biological evaluations.

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. A study evaluated its effects on human cancer cell lines including MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The compound demonstrated an IC50 in the nanomolar range, suggesting potent activity against these cancer types .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
MCF745Cell cycle arrest in G2/M phase
HT-2930Disruption of microtubule dynamics
M2125Induction of apoptosis

The compound's mechanism appears to involve binding to the colchicine site on β-tubulin, disrupting microtubule formation, which is crucial for mitosis. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. The ability to bypass resistance mechanisms associated with traditional chemotherapeutics like paclitaxel enhances its therapeutic potential .

Case Studies

A notable case study involved the administration of this compound in chick chorioallantoic membrane (CAM) assays. The results showed significant inhibition of angiogenesis and tumor growth comparable to established agents like combretastatin A-4, with low toxicity profiles observed in embryonic tissues .

Q & A

Q. How should researchers analyze discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :
  • Reference standards : Cross-check with NIST Chemistry WebBook entries for analogous compounds (e.g., 4-butylphenylacetylene derivatives) .
  • Solvent effects : Account for deuterated solvent shifts (e.g., CDCl₃ vs. DMSO-d₆) in NMR assignments .

Q. What protocols ensure reproducibility in bioactivity assays involving this compound?

  • Methodological Answer :
  • Dose standardization : Prepare stock solutions in DMSO (<0.1% v/v in final assays to avoid cytotoxicity) .
  • Positive controls : Include tamoxifen (for estrogen receptor assays) or paclitaxel (microtubule stabilization) to validate assay sensitivity .

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